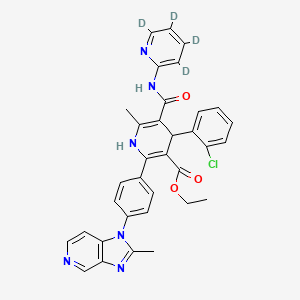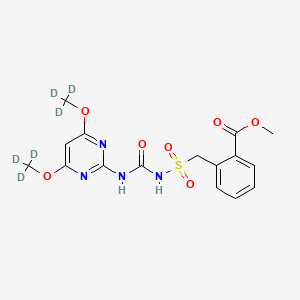
(R)-Malt1-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Malt1-IN-7 is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which is involved in immune response regulation and has implications in certain types of cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Malt1-IN-7 typically involves several steps, starting from commercially available starting materials. The synthetic route may include steps such as:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of chemical reactions, such as condensation or cyclization.
Introduction of functional groups: Functional groups are added to the core structure through reactions like alkylation, acylation, or halogenation.
Purification and isolation: The final product is purified using techniques such as chromatography and recrystallization to obtain ®-Malt1-IN-7 in its pure form.
Industrial Production Methods
Industrial production of ®-Malt1-IN-7 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing cost-effective purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-Malt1-IN-7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
®-Malt1-IN-7 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used to investigate the role of MALT1 protease in immune response and inflammation.
Medicine: ®-Malt1-IN-7 is explored for its potential therapeutic applications in treating cancers and autoimmune diseases by inhibiting MALT1 protease activity.
Industry: The compound can be used in the development of new pharmaceuticals and as a tool in drug discovery research.
Wirkmechanismus
®-Malt1-IN-7 exerts its effects by inhibiting the MALT1 protease. The mechanism involves binding to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition disrupts the signaling pathways involved in immune response and inflammation, which can be beneficial in treating diseases where these pathways are dysregulated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Rolipram: Another inhibitor with similar therapeutic applications.
®-Malt1-IN-6: A structurally related compound with slight variations in functional groups.
Uniqueness
®-Malt1-IN-7 is unique due to its specific binding affinity and selectivity for the MALT1 protease. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C19H17F3N8O2S |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
1-[7-[(1R)-1-methoxyethyl]-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C19H17F3N8O2S/c1-9(32-3)14-13(8-24-17-15(14)27-10(2)33-17)29-18(31)28-11-6-12(19(20,21)22)16(23-7-11)30-25-4-5-26-30/h4-9H,1-3H3,(H2,28,29,31)/t9-/m1/s1 |
InChI-Schlüssel |
UVUPDKHEDALPJC-SECBINFHSA-N |
Isomerische SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)[C@@H](C)OC |
Kanonische SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)C(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


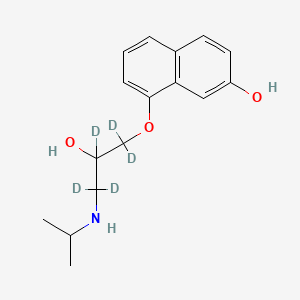
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
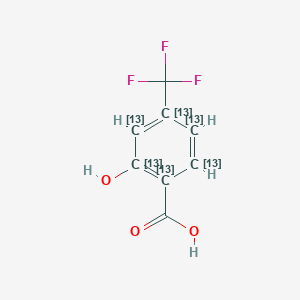

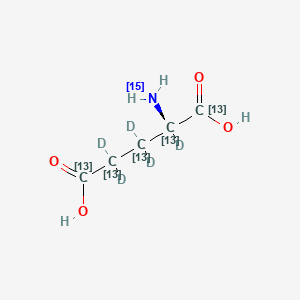

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)

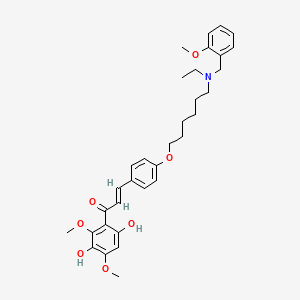
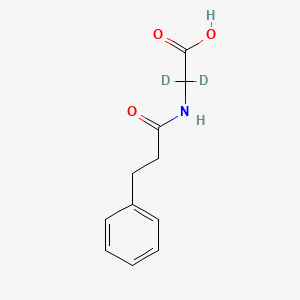
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)

